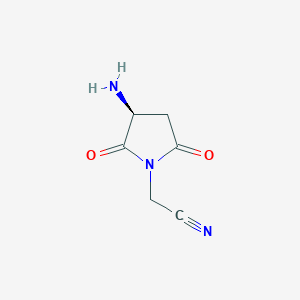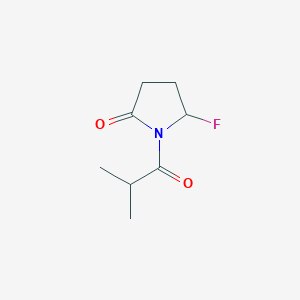
5-Fluoro-1-isobutyrylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-isobutyrylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as versatile synthons in organic synthesis .
Méthodes De Préparation
The synthesis of 5-Fluoro-1-isobutyrylpyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often utilize air-stable and low-cost copper salts as promoters and non-poisonous oxidants like Oxone .
Analyse Des Réactions Chimiques
5-Fluoro-1-isobutyrylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin . Common reagents used in these reactions include copper salts and Oxone . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Applications De Recherche Scientifique
5-Fluoro-1-isobutyrylpyrrolidin-2-one has numerous scientific research applications. It is used in medicinal chemistry for the development of bioactive molecules with target selectivity . The compound’s fluorinated nature makes it valuable in the synthesis of imaging agents for biological applications . Additionally, it is used in the development of novel compounds with antimicrobial, anti-inflammatory, anticancer, and antidepressant activities .
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-isobutyrylpyrrolidin-2-one involves its interaction with molecular targets and pathways. The compound’s fluorine atom enhances its reactivity and selectivity towards specific biological targets . It can interfere with nucleoside metabolism and be incorporated into RNA and DNA, leading to cytotoxicity and cell death . The compound also modulates multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Comparaison Avec Des Composés Similaires
5-Fluoro-1-isobutyrylpyrrolidin-2-one can be compared with other similar compounds such as pyrrolone and pyrrolidinone derivatives. These compounds share a similar five-membered lactam structure and exhibit diverse biological activities . the presence of the fluorine atom in this compound enhances its reactivity and selectivity, making it unique . Similar compounds include pyrrolidin-2-one, pyrrolidin-2,5-diones, and prolinol .
Propriétés
Formule moléculaire |
C8H12FNO2 |
|---|---|
Poids moléculaire |
173.18 g/mol |
Nom IUPAC |
5-fluoro-1-(2-methylpropanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H12FNO2/c1-5(2)8(12)10-6(9)3-4-7(10)11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
KQUHGOUSVAPNRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N1C(CCC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
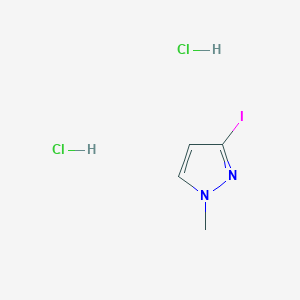
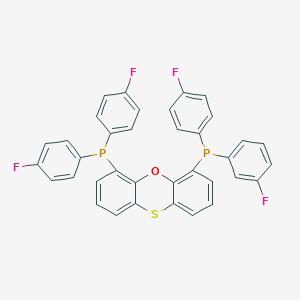
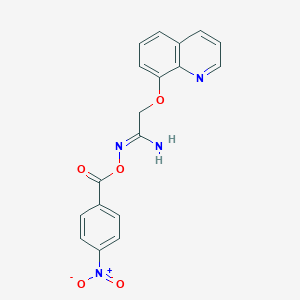
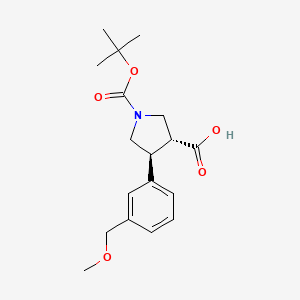
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
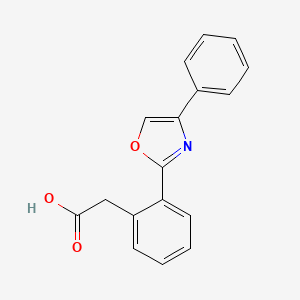
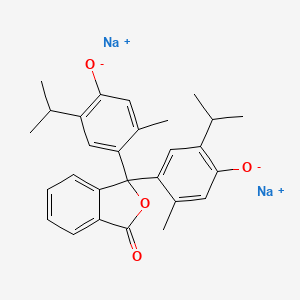
![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
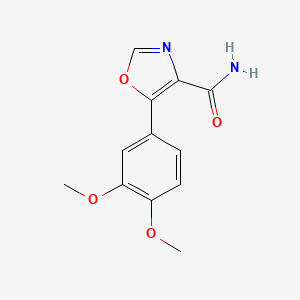
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)

![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
